3-Cyano-7-methoxyquinoline
Description
Significance of the Quinoline (B57606) Core as a Privileged Scaffold in Medicinal Chemistry Research
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. cymitquimica.comepo.orgresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a diverse range of biological targets. The structural rigidity of the quinoline core provides a well-defined three-dimensional orientation for substituent groups, facilitating specific interactions with enzymes and receptors.
The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. cymitquimica.com This chemical tractability has been exploited to develop a wide array of therapeutic agents with activities spanning:
Anticancer: Quinoline derivatives have been shown to induce apoptosis, disrupt cell migration, and act as angiogenesis inhibitors. epo.org They can intercalate with DNA, inhibit crucial enzymes like tyrosine kinases, and exhibit cytotoxic effects against various cancer cell lines. scispace.com
Antimalarial: The quinoline core is fundamental to some of the most well-known antimalarial drugs, including chloroquine (B1663885) and mefloquine. epo.org
Anti-inflammatory: Certain quinoline-based compounds have demonstrated potent anti-inflammatory effects by targeting enzymes such as phosphodiesterases and cyclooxygenases. researchgate.net
Antimicrobial: The scaffold is integral to the development of antibacterial and antifungal agents. researchgate.net Fluoroquinolones, a major class of antibiotics, are a testament to the antimicrobial potential of this heterocyclic system. epo.org
Antiviral: Research has also indicated the potential of quinoline derivatives in developing antiviral therapies. cymitquimica.com
The inherent biological relevance and synthetic accessibility of the quinoline scaffold continue to make it a focal point of extensive research in the quest for new and effective medicines. google.com
Research Scope and Potential Applications of 3-Cyano-7-methoxyquinoline and Its Derivatives
While direct and extensive research focused solely on this compound is not abundant in publicly available literature, the research landscape of its closely related derivatives provides significant insight into its potential applications. The presence of the cyano (C≡N) group at the 3-position and a methoxy (B1213986) (-OCH₃) group at the 7-position suggests a molecule designed for specific biological interactions, likely serving as a key intermediate or a core structure for further derivatization.
Research on analogous compounds indicates that the primary areas of investigation for this compound and its derivatives lie in oncology and infectious diseases .
Derivatives of 3-cyanoquinoline are being explored as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. google.com For instance, deuterated 3-cyano quinoline compounds have been investigated as protein kinase inhibitors for the treatment of tumors. google.com The cyano group is often a critical substituent in these inhibitors. rsc.org
Furthermore, various substituted 7-methoxyquinoline (B23528) derivatives have demonstrated significant biological activities. For example, derivatives of 7-methoxyquinoline-2-carbonitrile (B1455501) have shown cytotoxic effects against cancer cell lines, with some exhibiting selectivity for hypoxic tumor cells. The introduction of different functional groups to the core structure has been a common strategy to enhance potency and selectivity.
The antimicrobial potential of quinoline derivatives is also a significant area of research. Thiazolidinone derivatives synthesized from 2'-chloro-7'-methoxyquinoline-3'-yl precursors have been screened for their antibacterial and antifungal activities. researchgate.net
The following table summarizes research findings for derivatives closely related to this compound, highlighting their potential therapeutic applications.
| Derivative Class | Research Focus | Key Findings |
| 3-Cyanoquinoline Derivatives | Anticancer (Protein Kinase Inhibition) | Investigated as inhibitors for tumor treatment. google.com |
| 7-Methoxyquinoline-2-carbonitrile Derivatives | Anticancer | Showed cytotoxic effects against breast cancer cell lines (MCF7 and MDA-MB-231) with IC50 values ranging from 0.1 to 7.6 µM. |
| 2'-chloro-7'-methoxyquinoline-3'-yl Derivatives | Antimicrobial | Precursors to thiazolidinone derivatives screened for antibacterial and antifungal properties. researchgate.net |
| 4-Anilino-7-methoxyquinoline-3-carbonitrile Derivatives | Anticancer (EGFR Inhibition) | Showed activity against cancer cell lines. scispace.com |
These findings underscore the potential of the this compound scaffold as a valuable platform for the development of novel therapeutic agents. The existing research on its derivatives strongly suggests that future investigations into this compound itself could yield promising results in the fields of oncology and antimicrobial chemotherapy.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
7-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-10-3-2-9-4-8(6-12)7-13-11(9)5-10/h2-5,7H,1H3 |
InChI Key |
BEVFOGIUYIGEEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-Cyano-7-methoxyquinoline Core Structures
Traditional synthetic strategies for quinoline (B57606) synthesis have been adapted to produce the this compound framework. These methods often involve the construction of the heterocyclic ring from acyclic or simpler aromatic precursors through cyclization or the modification of a pre-existing quinoline core via substitution.
Cyclization Reactions of Precursor Derivatives
The formation of the quinoline ring system through the cyclization of appropriately substituted precursors is a cornerstone of quinoline synthesis. Several classic named reactions can be hypothetically applied to generate the this compound skeleton by selecting the correct starting materials.
Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or nitrile). wikipedia.orgorganic-chemistry.org To synthesize this compound, 2-amino-4-methoxybenzaldehyde would be reacted with cyanoacetone or another suitable α-cyanoketone. The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgorganic-chemistry.orgnih.gov A modified approach allows for the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer cyclization. mdpi.com
Skraup Synthesis : A vigorous reaction, the Skraup synthesis produces quinolines from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (often the corresponding nitrobenzene). wikipedia.orgiipseries.org For the target molecule, p-methoxyaniline would be heated with glycerol, sulfuric acid, and an oxidant like 4-nitroanisole. The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by acid-catalyzed cyclization and oxidation to yield the quinoline. iipseries.orgresearchgate.net
Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. wikipedia.orgrsc.org The α,β-unsaturated carbonyl compound can also be generated in situ from an aldol condensation. wikipedia.org
Combes Synthesis : This method involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgresearchgate.netwikipedia.org To obtain a this compound derivative via this route, p-methoxyaniline would be reacted with a β-diketone bearing a cyano group. The reaction forms a Schiff base intermediate which then undergoes intramolecular cyclization and dehydration. wikipedia.org
| Reaction Name | Precursor 1 | Precursor 2 | Key Conditions |
| Friedländer Synthesis | 2-amino-4-methoxybenzaldehyde | α-cyanoketone (e.g., cyanoacetone) | Acid or base catalysis |
| Skraup Synthesis | p-methoxyaniline | Glycerol | Sulfuric acid, oxidizing agent |
| Combes Synthesis | p-methoxyaniline | Cyano-substituted β-diketone | Acid catalysis (e.g., H₂SO₄) |
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions are pivotal for introducing or modifying substituents on a pre-formed quinoline ring. This approach is particularly useful for introducing the cyano group at the 3-position or the methoxy (B1213986) group at the 7-position.
One common strategy involves the displacement of a leaving group, such as a halogen, at the desired position. For instance, a 7-fluoro or 7-chloroquinoline derivative can be converted to the 7-methoxy analog by reaction with sodium methoxide in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This nucleophilic aromatic substitution (SNAr) is a key step in building variously substituted 3-cyanoquinolines.
Similarly, the cyano group can be introduced at the C3 position. While direct cyanation can be challenging, multi-step sequences are often employed. For example, a precursor with a leaving group at the 4-position, such as 4-chloro-3-cyano-7-ethoxyquinoline, can undergo nucleophilic substitution with anilines. The synthesis often involves building the substituted quinoline core first and then performing the nucleophilic displacement.
Vilsmeier-Haack Reaction in Quinoline Synthesis
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and can be ingeniously applied to synthesize substituted quinolines. wikipedia.orgwikipedia.orgwikipedia.org The reaction typically uses a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgwikipedia.org
In the context of quinoline synthesis, the process often starts with an N-arylacetamide (an acetanilide). researchgate.net The acetanilide is treated with the Vilsmeier reagent (POCl₃/DMF), which leads to a cyclization reaction, forming a 2-chloro-3-formylquinoline derivative. wikipedia.orgresearchgate.net This intermediate is highly valuable; the chloro group at the C2 position can be removed or replaced, and the formyl group at the C3 position serves as a synthetic handle that can be converted into a cyano group through subsequent chemical transformations, such as reaction with hydroxylamine followed by dehydration. This method provides a reliable route to 2-chloroquinoline-3-carbaldehydes, which are precursors to 3-cyanoquinolines. researchgate.net The reaction is efficient and generally results in good yields. wikipedia.orgwikipedia.org
Advanced Synthetic Techniques for Functionalization and Analog Generation
To overcome the limitations of traditional batch chemistry, such as safety concerns with hazardous reagents and lengthy reaction times, modern synthetic methodologies are being explored for the synthesis of quinoline derivatives.
Continuous Flow Synthesis Protocols
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better process control, enhanced heat and mass transfer, and the potential for scalability. researchgate.net This technology has been successfully applied to the synthesis of 3-cyanoquinolines.
A notable continuous-flow strategy involves the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. google.com This method allows for the safe handling of potentially hazardous azide intermediates within a closed-loop system, minimizing risk. The precursors can be generated from aromatic aldehydes via a Baylis-Hillman reaction, followed by acetylation and nucleophilic substitution with sodium azide. google.com The subsequent cyclization to form the quinoline ring is performed under flow conditions, often within minutes, demonstrating the efficiency of this approach. google.com The use of flow chemistry not only enhances safety but also facilitates rapid optimization of reaction parameters. google.com
Photochemical Synthetic Strategies
Photochemistry provides unique pathways for chemical transformations by accessing excited electronic states, often leading to reactions that are difficult to achieve under thermal conditions. In quinoline synthesis, photochemical methods can be combined with other advanced techniques like continuous flow.
A prime example is the photochemical iminyl radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles to form 3-cyano substituted quinolines. google.com This reaction is carried out in a continuous-flow setup, where the precursor solution is irradiated with light as it passes through the reactor. The photochemical conditions promote the formation of an iminyl radical, which undergoes an intramolecular cyclization onto the adjacent aryl ring, ultimately leading to the formation of the quinoline core. This combined photochemical and continuous-flow approach represents a safe, rapid, and scalable method for accessing previously unexplored 3-cyanoquinoline derivatives. google.com
Derivatization Strategies for Structural Diversification
The derivatization of the this compound core is crucial for exploring its structure-activity relationships and developing new applications. Various chemical strategies can be employed to modify existing functional groups or introduce new ones.
Alkylation Reactions and Their Applications
Alkylation reactions are fundamental for introducing alkyl groups onto the this compound scaffold. These reactions can potentially occur at several positions, including the quinoline nitrogen or other nucleophilic sites, depending on the reaction conditions and the nature of the alkylating agent. Patents related to substituted 3-cyanoquinolines describe various alkylation procedures to introduce a wide range of alkyl substituents. These alkyl groups can modulate the lipophilicity, steric profile, and biological activity of the parent molecule. For instance, the introduction of specific alkyl chains can enhance the binding affinity of the molecule to a biological target.
Acylation Reactions for Amine and Hydroxyl Modification
Acylation reactions are employed to introduce acyl groups, which can modify the electronic and steric properties of the molecule. In derivatives of this compound that possess amino or hydroxyl functionalities, acylation is a straightforward method for derivatization. A patent for substituted 3-cyanoquinolines mentions the acylation of amino groups with cyclic anhydrides in the presence of a basic catalyst to yield corresponding amides. This transformation can be used to introduce a variety of acyl moieties, thereby expanding the chemical space of this compound derivatives.
Silylation Reactions for Analytical Enhancements
Silylation is a chemical modification technique that involves the introduction of a silyl group, typically a trimethylsilyl (TMS) group, onto a molecule. This derivatization is often employed to enhance the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. While specific silylation protocols for this compound are not detailed in the provided search results, the general principles of silylation can be applied. For analytical purposes, derivatizing any potential polar functional groups on the this compound scaffold or its metabolites with silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could improve their chromatographic behavior and detection sensitivity.
Optimization of Reaction Conditions for Derivatization Efficiency
The efficiency of derivatization reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of reagents. For instance, in silylation reactions for GC-MS analysis, the incubation temperature and time are critical factors that influence the completeness of the derivatization. Similarly, for alkylation and acylation reactions, the choice of solvent, base, and temperature can significantly impact the yield and selectivity of the desired product. Systematic optimization of these parameters is crucial for developing robust and efficient synthetic protocols for the derivatization of this compound. General studies on optimizing derivatization conditions highlight the importance of evaluating the effect of reagent volume, temperature, and time to achieve the highest derivatization efficiency.
Table 2: Key Parameters for Optimization of Derivatization Reactions
| Parameter | Influence on Reaction | General Optimization Strategy | Reference |
| Temperature | Affects reaction rate and selectivity. | Screen a range of temperatures to find the optimal balance between reaction speed and side product formation. | |
| Reaction Time | Determines the extent of conversion to the product. | Monitor the reaction progress over time to identify the point of maximum yield before significant decomposition occurs. | |
| Reagent Stoichiometry | Impacts reaction efficiency and can lead to multiple derivatizations. | Vary the molar ratio of the derivatizing agent to the substrate to find the optimal concentration for complete conversion. | |
| Solvent | Influences solubility of reactants and can affect reaction pathways. | Test a variety of solvents with different polarities and coordinating abilities. | |
| Catalyst/Base | Can be crucial for activating the substrate or reagent. | Screen different catalysts or bases and their concentrations to maximize the reaction rate and yield. |
Spectroscopic Characterization and Advanced Analytical Techniques
Vibrational Spectroscopy Applications for Structural Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of 3-Cyano-7-methoxyquinoline is characterized by several key absorption bands that confirm its structure.
The most prominent and diagnostic peak is the sharp, intense absorption band corresponding to the C≡N (nitrile) stretching vibration. For aromatic nitriles, this peak typically appears in the range of 2240–2220 cm⁻¹ due to conjugation with the aromatic system spectroscopyonline.com. In closely related compounds like 8-Bromo-6-cyanoquinoline, this stretching vibration is observed at 2229 cm⁻¹ researchgate.net. Therefore, a strong band in this region is a definitive indicator of the cyano group in the 3-position of the quinoline (B57606) ring.
The aromatic nature of the quinoline core gives rise to several other characteristic bands. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region researchgate.net. The C=C and C=N stretching vibrations within the quinoline ring system produce a series of sharp peaks in the 1650–1450 cm⁻¹ fingerprint region researchgate.net.
The presence of the 7-methoxy group is confirmed by C-H stretching vibrations of the methyl group, typically found between 2960 and 2850 cm⁻¹, and, more significantly, by the strong C-O (aryl ether) stretching band, which is expected in the 1275–1200 cm⁻¹ region.
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound This table is based on characteristic frequencies for aromatic nitriles and substituted quinolines.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Quinoline) | 3100–3000 | Medium-Weak |
| C-H Stretch | Aliphatic (-OCH₃) | 2960–2850 | Medium-Weak |
| C≡N Stretch | Nitrile | 2240–2220 | Strong, Sharp |
| C=C / C=N Stretch | Aromatic Ring | 1650–1450 | Medium-Strong |
| C-O Stretch | Aryl Ether | 1275–1200 | Strong |
Raman spectroscopy serves as a complementary technique to IR spectroscopy for analyzing molecular vibrations spectroscopyonline.com. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. This often means that highly symmetric and non-polar bonds, which are weak in IR, can produce strong signals in Raman spectra.
For this compound, the C≡N triple bond, while having a strong IR signal, would also be expected to produce a significant and sharp band in the Raman spectrum around 2240–2220 cm⁻¹. The symmetric "breathing" modes of the quinoline aromatic ring system, which involve the expansion and contraction of the rings, typically give rise to strong and characteristic Raman signals in the fingerprint region (below 1600 cm⁻¹). These signals are particularly useful for confirming the integrity of the aromatic core. Raman spectroscopy is a valuable, non-destructive tool for the analysis of such compounds, often requiring minimal sample preparation europeanpharmaceuticalreview.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.
The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of the hydrogen atoms. The aromatic region of the spectrum is expected to show signals for the six protons on the quinoline ring system.
Based on data from analogous substituted quinolines, the proton at the C2 position is expected to be the most deshielded, appearing furthest downfield as a sharp singlet or a narrow doublet due to its proximity to the ring nitrogen and the electron-withdrawing cyano group at C3 researchgate.net. The proton at C4 would also be significantly downfield. The protons on the benzene (B151609) portion of the ring (H5, H6, and H8) will exhibit chemical shifts and coupling patterns dictated by the electron-donating methoxy (B1213986) group at C7. The methoxy group itself will produce a sharp singlet, typically integrating to three protons, in the upfield region of the spectrum (around δ 4.0 ppm) researchgate.net.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predictions are based on analysis of structurally similar quinoline derivatives. researchgate.net
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.9–9.1 | s or d |
| H-4 | 8.2–8.4 | s or d |
| H-5 | 7.8–8.0 | d |
| H-6 | 7.2–7.4 | dd |
| H-8 | 7.3–7.5 | d |
| -OCH₃ | 3.9–4.1 | s |
s = singlet, d = doublet, dd = doublet of doublets
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, ten distinct signals are expected in the broadband-decoupled spectrum, corresponding to the ten carbon atoms of the quinoline core plus the methoxy carbon.
The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115–120 ppm researchgate.net. The quaternary carbon at C3, to which the cyano group is attached, will likely be found in the aromatic region but at a relatively upfield position for a substituted carbon. The carbon atoms of the quinoline ring will resonate in the typical aromatic region of δ 100–155 ppm researchgate.netlibretexts.org. The carbon bearing the methoxy group (C7) will be shifted significantly downfield due to the electronegative oxygen atom. The methoxy carbon (-OCH₃) itself is expected to produce a signal around δ 55–60 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring nih.gov.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predictions are based on analysis of structurally similar quinoline derivatives. researchgate.netresearchgate.net
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~152 |
| C-3 | ~108 |
| C-4 | ~148 |
| C-4a | ~149 |
| C-5 | ~128 |
| C-6 | ~118 |
| C-7 | ~162 |
| C-8 | ~105 |
| C-8a | ~125 |
| -C≡N | ~117 |
| -OCH₃ | ~56 |
Mass Spectrometry Investigations
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₈N₂O), the molecular ion peak (M⁺•) would be expected at an m/z value corresponding to its exact molecular weight.
A key fragmentation pathway for aromatic methoxy compounds is the loss of a methyl radical (•CH₃), resulting in a significant fragment ion at [M-15]⁺ nih.gov. Another expected fragmentation would be the loss of hydrogen cyanide (HCN) from the molecule, leading to a fragment at [M-27]⁺. Further fragmentation of the quinoline core could occur through the loss of carbon monoxide (CO), similar to fragmentation patterns observed in related heterocyclic systems benthamopen.com. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its major fragments, confirming the molecular formula.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity | Description |
|---|---|---|
| 184 | [M]⁺• | Molecular Ion |
| 169 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 156 | [M - CO]⁺• | Loss of carbon monoxide |
| 157 | [M - HCN]⁺• | Loss of hydrogen cyanide |
| 129 | [M - CH₃ - CO]⁺ | Sequential loss of methyl and carbon monoxide |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π-π* transitions within the quinoline aromatic system. The position and intensity of the absorption bands are influenced by the substituents on the quinoline ring.
Studies on various quinoline derivatives have shown that they typically exhibit multiple absorption bands in the UV region mdpi.comresearchgate.netresearchgate.net. The methoxy group, being an electron-donating group, and the cyano group, an electron-withdrawing group, are expected to influence the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax). The UV absorption of quinolines is generally insensitive to the polarity of the environment unless there is a significant expansion of conjugation mdpi.com. For quinoline derivatives, absorption bands are typically observed in the range of 280 to 510 nm researchgate.net.
Based on data from related quinoline compounds, the expected UV-Vis absorption maxima for this compound in a non-polar solvent are presented in the table below.
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Hexane | ~280-320 | π-π |
| Hexane | ~330-360 | π-π |
This table presents predicted data based on the UV-Vis spectra of structurally similar compounds.
Advanced Structural Elucidation Methods
Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of this compound.
To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density, and thus the atomic structure, can be constructed.
While specific crystallographic data for this compound is not available in the referenced literature, analysis of other quinoline derivatives provides insight into the expected structural features. The quinoline ring system is expected to be largely planar. The analysis would also reveal details about the crystal packing, including any π-π stacking interactions or hydrogen bonding involving the cyano and methoxy groups.
The type of data that would be obtained from a successful single-crystal X-ray diffraction analysis is summarized in the table below.
| Crystallographic Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present in the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Torsion Angles | Information about the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and π-stacking that stabilize the crystal structure. |
This table describes the type of data obtained from this technique; specific values for this compound are not available.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic structure and predict various molecular properties of 3-Cyano-7-methoxyquinoline.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. arxiv.orgarxiv.org For this compound, DFT calculations are applied to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. arxiv.org This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.
The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used method for such optimizations, often paired with a basis set like 6-311++G(d,p) to accurately describe the electron distribution. scispace.comresearchgate.net Upon optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These theoretical values provide a benchmark for comparison with experimental data, for instance, from X-ray crystallography.
Beyond geometry, DFT calculations reveal the electronic properties of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map highlights the electron-rich and electron-deficient regions of this compound, which is crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Illustrative Data from DFT Geometry Optimization Note: The following data is representative of typical DFT output and is for illustrative purposes.
| Parameter | Optimized Value | Description |
|---|---|---|
| Total Energy | -X Hartrees | The calculated ground state energy of the molecule. |
| Dipole Moment | Y Debyes | A measure of the molecule's overall polarity. |
| C-C Bond Lengths | 1.38 - 1.42 Å | Typical aromatic carbon-carbon bond lengths. |
| C≡N Bond Length | ~1.15 Å | The characteristic length of the nitrile triple bond. |
| C-O-C Bond Angle | ~118° | The angle associated with the methoxy (B1213986) group ether linkage. |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. arxiv.orgarxiv.org It is a primary computational tool for predicting the electronic absorption spectra of molecules like this compound. cnr.it By calculating the energies required to promote an electron from an occupied molecular orbital to an unoccupied one, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. dntb.gov.ua
These calculations are essential for understanding the photophysical properties of the compound. For instance, the results can explain its color and fluorescence characteristics. The accuracy of TD-DFT predictions is dependent on the choice of the functional and basis set, with hybrid functionals often providing a good balance of accuracy and computational cost for organic molecules. escholarship.org
Table 2: Representative TD-DFT Output for Electronic Transitions Note: This table illustrates the type of data obtained from TD-DFT calculations.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.54 | 350 | 0.25 | HOMO → LUMO |
| S0 → S2 | 4.13 | 300 | 0.18 | HOMO-1 → LUMO |
| S0 → S3 | 4.59 | 270 | 0.32 | HOMO → LUMO+1 |
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR (Nuclear Magnetic Resonance) chemical shifts. nih.gov This technique is instrumental in the structural elucidation of organic compounds. For this compound, GIAO calculations, typically performed within the DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov
The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). escholarship.org The predicted NMR spectrum can be directly compared with experimental data to confirm or propose the correct chemical structure, making it an invaluable tool for chemists. sourceforge.io
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
For this compound, the spatial distribution and energy of these orbitals are calculated using methods like DFT. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the methoxy-substituted quinoline (B57606) ring, while the LUMO is concentrated on the electron-withdrawing cyano group. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. ajchem-a.com A smaller gap suggests that the molecule is more easily excitable and generally more reactive. libretexts.org This energy gap is directly related to the molecule's electronic transitions and provides insight into its kinetic stability and optical properties. ajchem-a.com
Table 3: Key Parameters from Frontier Molecular Orbital Analysis Note: This table provides an example of typical FMO analysis results.
| Parameter | Description | Significance for this compound |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher value suggests better electron-donating capability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower value suggests better electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between E(LUMO) and E(HOMO). | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity and easier electronic excitation. |
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of a chemical species through various descriptors. nih.govsemanticscholar.org These indices are derived from the change in energy as a function of the number of electrons and are used to predict and rationalize the chemical behavior of molecules. mdpi.comscielo.org.mx
For this compound, global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the energies of the frontier molecular orbitals. nih.gov
Chemical Potential (μ) indicates the tendency of electrons to escape from the system.
Hardness (η) measures the resistance to a change in electron distribution.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in various chemical reactions. nih.gov
Table 4: Global Reactivity Descriptors from Conceptual DFT Note: This table defines key CDFT descriptors and their interpretation.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. More negative values indicate higher stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to charge transfer. A larger value indicates higher stability and lower reactivity. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of molecular polarizability. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons; a measure of electrophilic character. |
| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Measures nucleophilic character relative to a standard (Tetracyanoethylene). |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used primarily in drug discovery and materials science to study the interaction between a small molecule (ligand) and a larger macromolecule, such as a protein or DNA. krishisanskriti.org
Molecular Docking would be used to predict the preferred binding orientation and affinity of this compound within the active site of a specific biological target. mdpi.com The process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding energy. nih.gov The resulting docking score provides an estimate of the binding affinity, and the predicted binding pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov
Molecular Dynamics (MD) simulations can then be performed on the most promising docked complex to investigate its stability and dynamic behavior over time. mdpi.com An MD simulation solves Newton's equations of motion for all atoms in the system, providing a detailed view of the atomic movements and conformational changes. biointerfaceresearch.com This allows for the assessment of the stability of the ligand-receptor interactions and the calculation of more accurate binding free energies, offering deeper insight into the compound's potential biological activity. dntb.gov.ua
Ligand-Protein Interaction Analysis and Binding Mode Prediction
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method helps in understanding the binding mechanism and identifying key intermolecular interactions that stabilize the protein-ligand complex.
Research on quinoline derivatives frequently employs docking studies to elucidate their binding modes with various protein targets. For instance, in studies involving quinoline-3-carboxamide (B1254982) derivatives and DNA-dependent protein kinases, molecular docking was used to analyze pharmacokinetic properties and predict binding interactions within the kinase domain. mdpi.com Similarly, the binding affinity of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a was investigated using software like AutoDock Vina to determine binding affinity, residual interactions, and hydrogen bonding. nih.gov
The process involves generating a three-dimensional grid representing the protein's active site and then fitting the ligand into this grid in various conformations. researchgate.netphcog.com Each conformation is scored based on a function that estimates the binding energy. The lowest energy conformations are considered the most likely binding modes. nih.gov These predicted poses reveal critical interactions, such as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, driving the binding process. mdpi.com
π-π Stacking: Aromatic rings on the ligand and protein residues (like Phenylalanine, Tyrosine, Tryptophan) stack on top of each other.
Cation-π Interactions: An electrostatic interaction between a cation and the face of an aromatic ring.
These interactions are crucial for the stability and specificity of the ligand-protein complex. researcher.life The analysis of these binding modes provides a theoretical foundation for understanding the biological activity of compounds like this compound and for designing modifications to enhance their potency and selectivity. nih.govnih.gov
| Compound Class | Protein Target | Key Interacting Residues | Primary Interaction Types |
|---|---|---|---|
| 2H-thiopyrano[2,3-b]quinolines | CB1a (Anticancer Peptide) | ILE-8, LYS-7, LYS-11, PHE-15, TRP-12 | Hydrogen Bonding, Hydrophobic Interactions |
| Quinoline-3-carboxamides | PI3Kγ (Kinase) | Trp(812), Tyr(867), Asp(964) | Hydrogen Bonding |
| Methoxyflavones (related structures) | ER-α / EGFR (Receptors) | Not Specified | Hydrophobic Interactions, Hydrogen Bonding |
Molecular Dynamics for Conformational Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the protein-ligand complex in a simulated physiological environment. researchgate.net
Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and is conformationally stable. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible and rigid regions of the protein. High RMSF values in the binding site can indicate induced-fit mechanisms upon ligand binding.
Hydrogen Bond Analysis: MD trajectories are analyzed to determine the persistence of hydrogen bonds identified in docking studies, providing a measure of their strength and importance to complex stability.
For example, MD simulations performed on quinoline-3-carboxamide derivatives complexed with PI3Kγ showed that the RMSD of key interacting residues remained constant, implying strong and stable intermolecular interactions. mdpi.com Such simulations are crucial for validating docking poses and understanding the dynamic nature of molecular recognition, which is essential for predicting the efficacy of drug candidates like this compound. researcher.life
Advanced Computational Methodologies
To achieve a more quantitative and accurate prediction of molecular behavior and binding, advanced computational methods are employed. These methodologies build upon initial docking and dynamics studies to provide deeper insights into solvation effects, binding affinities, and the specific forces governing molecular interactions.
Solvation Models and Their Impact on Molecular Properties
The solvent environment plays a critical role in molecular interactions. Computational solvation models are used to account for the effect of the solvent (typically water) on the solute's properties and interactions. There are two main types of solvation models:
Explicit Solvation: Individual solvent molecules are explicitly included in the simulation. While this is the most accurate representation, it is computationally very expensive due to the large number of atoms.
Implicit Solvation: The solvent is treated as a continuous medium with a specific dielectric constant. This approach significantly reduces computational cost. Common implicit models include the Poisson-Boltzmann (PB) and Generalized Born (GB) models, which calculate the electrostatic contribution to the solvation free energy. nih.gov
The choice of solvation model can significantly impact the calculated properties of a molecule, such as its conformational stability and binding energy. researchgate.net For instance, the polar solvation energy is a critical component in binding free energy calculations and is determined using these models. nih.gov The nonpolar component of solvation is often calculated based on the Solvent Accessible Surface Area (SASA), which measures the surface area of the molecule exposed to the solvent. frontiersin.org
Free Energy Calculations (e.g., MM-PBSA) for Binding Affinity
Estimating the binding free energy (ΔG_bind) is a central goal in computational drug design as it correlates with the binding affinity of a ligand for its target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, MM/GBSA, are popular "end-point" methods for calculating binding free energy from MD simulation trajectories. nih.gov
The binding free energy is typically calculated using the following thermodynamic cycle: ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term (G) is the sum of several energy components: G_x = E_MM + G_solv + TS
Where:
E_MM: The molecular mechanics energy in the gas phase (includes van der Waals and electrostatic energies). researchgate.net
G_solv: The solvation free energy, which has polar (calculated by PB or GB models) and nonpolar (calculated from SASA) components. nih.gov
TS: The conformational entropy contribution, which is often the most challenging term to calculate accurately and is sometimes omitted for comparing similar ligands. nih.gov
MM/PBSA calculations provide a more rigorous estimation of binding affinity than simple docking scores and can be used to rank different ligands or validate docking results. frontiersin.orguni-duesseldorf.de These calculations integrate the dynamic behavior of the complex, offering a more realistic assessment of the binding event. frontiersin.org
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔE_vdW (van der Waals) | Energy from van der Waals forces. | Typically favorable (negative). |
| ΔE_elec (Electrostatic) | Energy from electrostatic interactions. | Typically favorable (negative). |
| ΔG_polar (Polar Solvation) | Energy required to desolvate the polar surfaces upon binding. | Typically unfavorable (positive). |
| ΔG_nonpolar (Nonpolar Solvation) | Energy gained from hydrophobic effects and dispersion. | Typically favorable (negative). |
| ΔG_bind (Total Binding Free Energy) | Sum of all components. | A more negative value indicates stronger binding. |
Investigation of Non-Covalent Interactions in Molecular Recognition
Non-covalent interactions (NCIs) are the driving forces behind molecular recognition, governing how a ligand binds to its protein target. nih.govnih.gov While docking and MD simulations identify these interactions, specialized NCI analysis tools can provide a more detailed and quantitative picture. These interactions include hydrogen bonds, van der Waals forces, π-π stacking, and electrostatic interactions. nih.govresearchgate.net
Advanced computational methods can map and visualize regions of space where non-covalent interactions occur. nih.gov This analysis helps to understand the nature and strength of the forces stabilizing the complex. For example, studies on protein-protein interfaces have shown that hydrogen bonds contribute the most to the total binding energy (around 88%), followed by van der Waals (around 9%) and electrostatic energies (around 2%). nih.gov
Structure Activity Relationship Sar Investigations
Influence of Substituent Effects on Biological Activity Profiles
The chemical groups attached to the quinoline (B57606) scaffold significantly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its biological function.
The cyano (-CN) group at the 3-position of the quinoline ring is a critical determinant of the molecule's binding capabilities. As a potent electron-withdrawing group, the nitrile moiety can modify the electronic density of the quinoline ring system. nih.gov This electronic influence is crucial for establishing specific interactions within a protein's binding site.
Research on various nitrile-containing pharmaceuticals has highlighted several key roles of the cyano group in molecular interactions:
Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial connections with hydrogen bond donors from amino acid residues in the protein backbone or side chains. nih.gov This interaction helps to properly position and anchor the ligand within the binding pocket. taylorandfrancis.com
Covalent Interactions: While often involved in non-covalent interactions, the cyano group can also serve as an electrophilic "warhead," enabling the molecule to form a covalent bond with a nucleophilic residue (like cysteine) in the target protein. This strategy has been successfully used to create both reversible and irreversible inhibitors. nih.govrsc.org
The presence of the cyano group has been shown to be essential for the proper positioning of ligands in the binding sites of enzymes like acetylcholinesterase (AChE) and monoamine oxidase A (MAO-A). taylorandfrancis.com In studies of quinoline derivatives targeting the Androgen Receptor (AR), the cyano group was found to be embedded in a hydrogen bond network, directly interacting with a glutamine residue. nih.gov
The methoxy (B1213986) (-OCH₃) group at the 7-position of the quinoline ring significantly modulates the compound's pharmacological profile. Its primary influence is on the molecule's physicochemical properties, which affects its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug.
Key impacts of the 7-methoxy group include:
Lipophilicity and Solubility: The methoxy group generally increases the lipophilicity of a molecule. This property is crucial for its ability to cross cell membranes and the blood-brain barrier. However, the position of the methoxy group is critical; for instance, studies on 6-methoxy-2-arylquinolines suggest good intestinal absorption properties. nih.gov
Metabolic Stability: The methoxy group can influence the metabolic fate of the compound. It can be a site for metabolism (O-demethylation) by cytochrome P450 enzymes, which can either detoxify the compound or activate it. The presence of a 7-methoxy group, often in combination with a 6-chloro substituent, has been found to have a synergistic effect on the antimalarial activity of 4(1H)-quinolones and improve solubility in certain analogues. acs.org
Target Interaction: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming interactions with the biological target. Studies on functionalized methoxy quinoline derivatives have shown that the position of the methoxy group can be crucial for inhibitory activity against certain enzymes. researchgate.net For example, in some quinoline derivatives, the methoxy group at the C-8 position was found to be important for activity against the AChE enzyme. researchgate.net
While the 3-cyano and 7-methoxy groups are defining features, substituents at other positions on the quinoline core can further refine the biological activity. SAR studies have shown that even minor changes to the quinoline scaffold can lead to significant differences in potency and selectivity. rsc.orgnih.gov
For example, in the context of antimalarial 4-aminoquinolines, a 7-chloro group is considered optimal for activity. pharmacy180.comyoutube.com The introduction of a methyl group at the 3-position was found to reduce activity, while a methyl group at the 8-position abolished it entirely. pharmacy180.com In the development of anticancer agents, heteroaryl substitution at the C-2 position of quinoline has been shown to increase lipophilicity and DNA binding properties, enhancing its anticancer effect. biointerfaceresearch.comnih.gov
The following table summarizes the observed effects of various substituents on the biological activity of different quinoline scaffolds, based on findings from multiple studies.
| Position on Quinoline Core | Substituent | Observed Effect on Biological Activity | Reference(s) |
| 2 | Aryl groups | Generally enhances anticancer activity. | rsc.org |
| 3 | Methyl group | Reduces antimalarial activity in 4-aminoquinolines. | pharmacy180.com |
| 4 | Aminoalkyl side chain | Essential for high antimalarial potency. | youtube.com |
| 6 | Chloro group | Part of a synergistic pattern (with 7-methoxy) for antimalarial activity. | acs.org |
| 7 | Chloro group | Considered optimal for antimalarial activity in 4-aminoquinolines. | pharmacy180.comyoutube.com |
| 8 | Methyl group | Abolishes antimalarial activity in 4-aminoquinolines. | pharmacy180.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. neliti.com These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that are most important for efficacy. nih.gov
For quinoline derivatives, both 2D and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed. semanticscholar.orgmdpi.com These models analyze various physicochemical descriptors to generate a predictive equation.
Common descriptors used in QSAR studies of quinoline derivatives include:
Electronic Descriptors: Dipole moment, atomic net charge, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. walisongo.ac.id
Lipophilicity Descriptors: Log P (partition coefficient), which quantifies the molecule's solubility in oil versus water. neliti.com
Steric Descriptors: Molecular weight, volume, and surface area.
Topological Descriptors: Parameters that describe the connectivity and shape of the molecule.
A 3D-QSAR study on quinoline derivatives as tubulin inhibitors generated a six-point pharmacophore model with three hydrogen bond acceptors and three aromatic ring features, which showed a high correlation with cytotoxic activity. nih.gov The contour maps generated from such models provide a visual representation of how different properties (e.g., steric bulk, electrostatic charge) should be distributed across the molecule to maximize activity. nih.govmdpi.com For instance, a QSAR study might reveal that a bulky, electron-donating group is favored at one position, while a smaller, electron-withdrawing group is preferred at another.
| QSAR Model Type | Key Descriptors/Features | Application for Quinoline Derivatives | Reference(s) |
| 2D-QSAR | Lipophilicity (cLogP), Electronic properties (Dipole moment, HOMO/LUMO) | Predicting antifungal and antimalarial activities. | neliti.commdpi.comwalisongo.ac.id |
| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields | Guiding the design of novel androgen receptor antagonists and tubulin inhibitors. | nih.govnih.govmdpi.com |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional shape, or conformation, of a molecule is paramount to its ability to bind to a biological target. Conformational analysis examines the different spatial arrangements a molecule can adopt and how these relate to its activity. The interaction between a ligand and its receptor is highly specific, often described as a "lock and key" mechanism, where the ligand's conformation must be complementary to the shape of the receptor's binding site.
Molecular docking studies, a key component of conformational analysis, simulate the interaction between a ligand and a protein. These studies have shown that for quinoline derivatives, specific conformations allow for optimal binding. For example, docking studies revealed that the quinoline moiety can interact directly with the FAD aromatic ring in the substrate cavity of MAO-A. taylorandfrancis.com
Mechanistic Studies of Biological Activity of 3 Cyano 7 Methoxyquinoline Derivatives
Molecular Target Identification and Inhibition Mechanisms
Enzyme Inhibition (e.g., Protein Kinases: EGFR, HER2, Src, c-Met, CSNK2A, Topoisomerase I)
A significant area of research into the mechanism of action of 3-cyano-7-methoxyquinoline derivatives has been their ability to inhibit various enzymes that are crucial for cell growth and survival. A primary focus has been on protein kinases, a large family of enzymes that play a central role in signal transduction pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Protein Kinase Inhibition:
EGFR and HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the receptor tyrosine kinase family and are well-established targets in cancer therapy. Certain 4-anilinoquinoline-3-carbonitrile derivatives, which share the core 3-cyanoquinoline structure, have been synthesized and evaluated as inhibitors of EGFR and HER2 kinases. researchgate.net These compounds have shown inhibitory activities comparable to established 4-anilinoquinazoline-based inhibitors. researchgate.net For instance, some derivatives exhibit potent inhibition of EGFR phosphorylation in cell-based assays.
Src: The Src family of non-receptor tyrosine kinases are involved in various cellular processes, including cell proliferation, migration, and survival. A class of kinase inhibitors, 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which are structurally related to 3-cyanoquinolines, have demonstrated potent inhibition of Src kinase activity. nih.gov
c-Met: The c-Met receptor tyrosine kinase, activated by hepatocyte growth factor (HGF), plays a crucial role in cell motility, invasion, and angiogenesis. Several quinoline-based compounds have been identified as potent inhibitors of c-Met. nih.govunipa.it For example, 3,5,7-trisubstituted quinoline (B57606) derivatives have shown highly potent and selective inhibition of c-Met with IC50 values in the nanomolar range. cas.ac.cn A 3,6-disubstituted quinoline derivative also exhibited selective inhibition of c-Met kinase with an IC50 of 9.3 nM. nih.gov
CSNK2A: Casein kinase 2 alpha (CSNK2A) is a serine/threonine kinase that is often overexpressed in cancer and contributes to cell growth and proliferation. Pyrimido[4,5-c]quinoline derivatives have been synthesized and identified as inhibitors of CSNK2A. researchgate.netmdpi.comresearchgate.net
Topoisomerase I Inhibition:
Topoisomerase I: This enzyme is essential for relieving torsional stress in DNA during replication and transcription. Inhibition of Topoisomerase I leads to DNA damage and cell death, making it an important target for anticancer drugs. nih.gov Novel 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I inhibitors with potent in vitro anticancer activity. nih.gov Furthermore, certain quinoline derivatives have been shown to act as Topoisomerase I poisons, trapping the enzyme-DNA cleavage complex. researchgate.net Pyrazolo[4,3-f]quinoline derivatives have also been investigated as inhibitors of both Topoisomerase I and IIα. mdpi.com
Interactive Data Table: Enzyme Inhibition by Quinoline Derivatives
| Compound Class | Target Enzyme | IC50 (nM) |
| 3,5,7-Trisubstituted Quinoline | c-Met | 0.93 |
| 3,6-Disubstituted Quinoline | c-Met | 9.3 |
| 4-Anilinoquinoline-3-carbonitrile | EGFR | Sub-nanomolar range |
| 4-Anilinoquinoline-3-carbonitrile | HER2 | 25-50 |
| Pyrimido[4,5-c]quinoline | CSNK2A | Potent Inhibition |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline | Topoisomerase I | Potent Inhibition |
This table presents a summary of inhibitory activities of various quinoline derivatives against different enzymes. The specific substitution patterns on the quinoline ring are crucial for their potency and selectivity.
Receptor Binding and Modulation
The interaction of this compound derivatives with cellular receptors is a key aspect of their mechanism of action. While much of the focus has been on the inhibition of the enzymatic activity of receptor tyrosine kinases, the initial binding to these receptors is the critical first step. The binding affinity of these compounds to the ATP-binding pocket of kinases like EGFR and c-Met determines their inhibitory potential.
Beyond receptor tyrosine kinases, the ability of these compounds to bind to and modulate other types of receptors is an area of ongoing investigation. The diverse pharmacological profiles of quinoline-based compounds suggest that they may interact with a range of cellular receptors, leading to a variety of downstream effects. However, specific studies detailing the binding of this compound derivatives to non-kinase receptors are limited in the current scientific literature.
Cellular Pathway Modulation
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A significant consequence of the interaction of this compound derivatives with their molecular targets is the modulation of cellular pathways that control cell proliferation and survival. Two key mechanisms in this regard are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.
Induction of Apoptosis:
Derivatives of the closely related 3-cyano-pyridine scaffold have been shown to induce apoptosis in cancer cells. For instance, a benzohydrazide derivative of 3-cyano-2-substituted pyridine (B92270) induced apoptosis in MCF-7 breast cancer cells at an IC50 value of 2 µM. mdpi.com Mechanistic studies revealed that this compound up-regulated the expression of pro-apoptotic proteins like p53 and Bax, while down-regulating the anti-apoptotic protein Bcl-2. mdpi.com It also triggered the mitochondrial apoptotic pathway by increasing the release of cytochrome c. nih.gov Similarly, tetrahydroquinolinone derivatives have been shown to induce apoptosis in lung cancer cells through both intrinsic and extrinsic pathways, involving the activation of caspases-3 and -7. mostwiedzy.pl Another study on a tetrahydrobenzo[h]quinoline derivative in MCF-7 cells demonstrated apoptosis induction with an increase in the Bax/Bcl-2 ratio and activation of caspase-9. tbzmed.ac.ir
Cell Cycle Arrest:
In addition to inducing apoptosis, these compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing. The aforementioned 3-cyano-2-substituted pyridine derivative was found to arrest MCF-7 cells in the G1 phase of the cell cycle. mdpi.com This was associated with an increased expression of the cell cycle inhibitors p21 and p27, and a reduced expression of cyclin-dependent kinases CDK2 and CDK4. mdpi.com Other quinolinone derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.gov For example, 5,7-dimethoxycoumarin, which shares a methoxy-substituted heterocyclic ring system, was found to block the cell cycle in the G0/G1 phase in melanoma cells. nih.gov
Interactive Data Table: Cellular Effects of Related Cyano-Heterocyclic Compounds
| Compound Class | Cell Line | Effect | Key Molecular Events |
| 3-Cyano-2-substituted Pyridine | MCF-7 | Apoptosis, G1 Arrest | ↑p53, ↑Bax, ↓Bcl-2, ↑p21, ↑p27, ↓CDK2, ↓CDK4 |
| Tetrahydroquinolinone | A549 (Lung) | Apoptosis, G2/M Arrest | Activation of Caspase-3/7 |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Apoptosis | ↑Bax/Bcl-2 ratio, ↑Caspase-9 |
| 7-Hydroxy Quinolinone | MCF-7 | Apoptosis, S and G2/M Arrest | - |
This table summarizes the observed effects of structurally related compounds on cancer cell lines, providing insights into the potential mechanisms of this compound derivatives.
Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Production Pathways
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cells. At low to moderate levels, they function as signaling molecules, while at high levels, they can cause oxidative stress, leading to cellular damage. Some anticancer agents exert their effects by increasing ROS levels in cancer cells, pushing them beyond their tolerance threshold and inducing cell death.
Quinazoline derivatives, which are structurally similar to quinolines, have been shown to increase the formation of ROS in MCF-7 breast cancer cells. nih.gov This increase in ROS can lead to the perturbation of the mitochondrial membrane potential and the release of cytochrome c, thereby triggering apoptosis. nih.gov While the direct effects of this compound derivatives on ROS production have not been extensively studied, the findings with related heterocyclic compounds suggest that this could be a potential mechanism contributing to their biological activity.
Investigation of DNA Interaction and Damage Mechanisms
The integrity of DNA is crucial for cell survival, and agents that interact with and damage DNA are potent inducers of cell death. The mechanisms by which this compound derivatives may interact with DNA can be both direct and indirect.
Indirect DNA Damage:
As discussed in section 6.1.1, the inhibition of Topoisomerase I by quinoline derivatives can lead to the accumulation of DNA single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication. nih.govresearchgate.net This represents a significant indirect mechanism of DNA damage.
Direct DNA Interaction:
Some quinoline derivatives have been shown to interact directly with DNA. In-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives suggest that they can bind to the minor groove of the DNA double helix, particularly in A/T-rich regions. nih.gov Another study on cyanonaphthyridinomycin, which also possesses a cyano group, indicated that it binds to dG:dC base pairs in the minor groove of DNA after reductive activation. nih.gov This binding involves the loss of the cyanide group prior to the interaction with DNA. nih.gov The planar aromatic structure of the quinoline ring system could also potentially allow for intercalation between DNA base pairs, a mechanism employed by other anticancer drugs. This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Comparative Mechanistic Analysis with Other Quinoline Analogues and Scaffolds
The biological activity of this compound derivatives is best understood through a comparative mechanistic analysis with other quinoline analogues and alternative heterocyclic scaffolds. This comparison highlights the specific contributions of the cyano and methoxy (B1213986) groups to the mechanism of action and provides a broader context for the therapeutic potential of this chemical class. The quinoline scaffold itself is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.gov
Quinoline and its derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases. arabjchem.org The mechanism of action for many quinoline-based kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme. The nitrogen atom in the quinoline ring often forms a crucial hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine base of ATP. The rest of the quinoline structure serves as a scaffold to which various substituents can be attached to achieve potency and selectivity.
The introduction of a cyano group at the 3-position of the quinoline ring has been shown to be a key determinant of activity in several kinase inhibitors. For instance, a series of 3-cyanoquinoline derivatives have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation. researchgate.net The cyano group in these compounds often engages in additional interactions within the ATP-binding pocket, contributing to higher binding affinity.
The 7-methoxy group on the quinoline ring also plays a significant role in modulating the biological activity. In a study of 3-substituted quinoline derivatives as inhibitors of platelet-derived growth factor receptor (PDGF-RTK), the presence of dimethoxy groups at the 6 and 7-positions was found to be advantageous for potent inhibition. nih.gov The methoxy group can influence the electronic properties of the quinoline ring and participate in hydrophobic or hydrogen bonding interactions with the target protein.
The following interactive data table provides a comparative overview of the inhibitory activities of different quinoline and quinazoline derivatives against various kinases, illustrating the impact of different substituents and scaffold choices on biological activity.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) |
| 1 | 6,7-dimethoxy-3-(4-methoxyphenyl)quinoline | PDGF-RTK | <20 |
| 2 | 6,7-dimethoxy-3-(3-fluorophenyl)quinoline | PDGF-RTK | <20 |
| 3 | Isoquinoline derivative 9a | HER2 | - |
| 4 | Isoquinoline derivative 9b | HER2 | - |
| 5 | Quinazoline derivative 7l | EGFR | 5.1 |
| 6 | Quinazoline derivative 8 | EGFR | 3.4 µM |
| 7 | Quinazoline derivative 26 | EGFR | 20.72 |
| 8 | Quinazoline derivative 9 | EGFR-TK | 0.13 |
Note: A lower IC50 value indicates a more potent inhibitor. The data is compiled from various research findings to illustrate comparative potency. nih.govekb.egmdpi.comnih.gov
Beyond quinazolines, other heterocyclic scaffolds have been explored as bioisosteric replacements for quinoline in drug design to improve potency, selectivity, or pharmacokinetic properties. researchgate.net These "scaffold hopping" approaches can lead to the discovery of novel chemical series with distinct mechanisms of interaction with the target protein.
Q & A
Basic: What are the common synthesis routes for 3-Cyano-7-methoxyquinoline?
Methodological Answer:
Synthesis typically involves condensation reactions or functional group modifications. For example:
- Route 1: Condensation of substituted anilines with cyanide-containing precursors under acidic conditions, followed by methoxylation at the 7-position .
- Route 2: Cyclization of pre-functionalized intermediates using catalysts like Pd/Cu for cyano group introduction .
- Key Considerations: Monitor reaction temperature and solvent polarity to avoid side products. Validate purity via HPLC or TLC .
Basic: Which spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the methoxy group (δ ~3.8–4.0 ppm) and cyano carbon (δ ~110–120 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H] peak).
- IR Spectroscopy: Confirm cyano group presence via absorption at ~2200–2250 cm .
Advanced: How can researchers optimize reaction yields for this compound synthesis?
Methodological Answer:
- DoE (Design of Experiments): Vary parameters (temperature, solvent, catalyst loading) systematically. For example, higher yields (>75%) are achieved in DMF at 80°C with 5 mol% Pd(OAc) .
- Purification: Use column chromatography with gradient elution (hexane:EtOAc) to isolate the product effectively .
- Troubleshooting: Low yields may result from moisture-sensitive intermediates; employ anhydrous conditions .
Advanced: How should contradictory spectral data (e.g., unexpected NMR peaks) be analyzed?
Methodological Answer:
- Step 1: Compare observed data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
- Step 2: Check for tautomerism or solvent effects. For example, DMSO-d may cause peak broadening .
- Step 3: Validate via alternative techniques (e.g., X-ray crystallography) or replicate experiments .
Basic: What are the applications of this compound in medicinal chemistry?
Methodological Answer:
- Pharmacophore Development: The cyano and methoxy groups enhance binding to kinase targets (e.g., EGFR inhibitors) .
- In Vitro Assays: Test cytotoxicity against cancer cell lines (e.g., MTT assay on HeLa cells) with IC values reported .
Advanced: How can mechanistic studies elucidate the role of this compound in catalytic reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
- Computational Modeling: Use Gaussian or ORCA software to map transition states and electron density distributions .
Methodological: What statistical approaches are suitable for analyzing biological activity data?
Methodological Answer:
- Dose-Response Analysis: Fit data to a sigmoidal curve (e.g., GraphPad Prism) to calculate EC/IC .
- ANOVA: Compare means across experimental groups (e.g., control vs. treated samples) with post-hoc Tukey tests .
Ethical: How to ensure compliance with ethical guidelines in studies involving this compound?
Methodological Answer:
- Institutional Approval: Obtain ethics committee approval (e.g., IACUC for animal studies) before initiating experiments .
- Data Transparency: Disclose all synthetic protocols and raw data in supplementary materials .
Advanced: What strategies enhance literature review rigor for this compound?
Methodological Answer:
- Systematic Searches: Use PubMed/SciFinder with keywords: "this compound" + "synthesis" or "biological activity." Exclude non-peer-reviewed sources .
- Critical Appraisal: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
